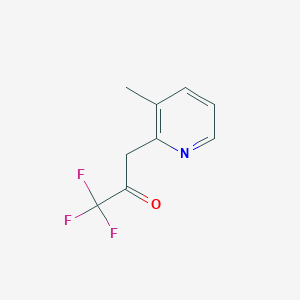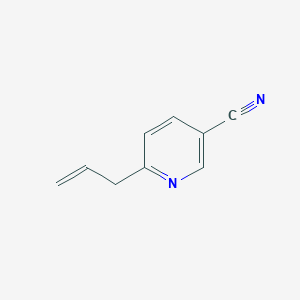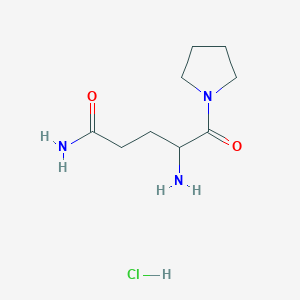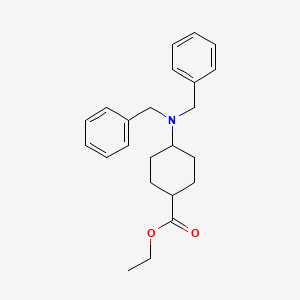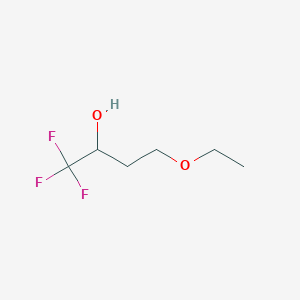![molecular formula C13H23NO3 B3116784 tert-butyl (1R,2S,5S)-2-(hydroxymethyl)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-3-carboxylate CAS No. 219754-00-4](/img/structure/B3116784.png)
tert-butyl (1R,2S,5S)-2-(hydroxymethyl)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-3-carboxylate
説明
Tert-butyl (1R,2S,5S)-2-(hydroxymethyl)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-3-carboxylate is a useful research compound. Its molecular formula is C13H23NO3 and its molecular weight is 241.33 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Environmental Remediation and Degradation
Research has identified several applications in environmental science, particularly focusing on the degradation of related compounds. For example, studies have explored the biodegradation and fate of ethyl tert-butyl ether (ETBE) in soil and groundwater, revealing that microorganisms capable of degrading ETBE aerobically and via cometabolism using alkanes as growth substrates have been identified. This suggests potential pathways for the environmental remediation of similar compounds through microbial action (Thornton et al., 2020).
Industrial and Chemical Synthesis
In the field of chemical synthesis, the use of tert-butyl and related compounds as intermediates for creating more complex molecules is significant. The synthesis of 5-hydroxymethylfurfural (HMF) from plant biomass compounds illustrates the broader applicability of such compounds in producing valuable chemicals for various industries. This positions tert-butyl derivatives as critical intermediates in the sustainable production of monomers, polymers, and other materials (Chernyshev et al., 2017).
Fuel Additives and Oxygenates
The synthesis and application of fuel oxygenates, such as MTBE (methyl tert-butyl ether), have been extensively reviewed, with particular emphasis on their environmental behavior, fate, and the challenges associated with their biodegradation. These studies shed light on the role of tert-butyl derivatives in improving fuel performance and reducing emissions, while also highlighting the environmental persistence and challenges posed by such compounds (Squillace et al., 1997).
Analytical and Material Science
Research into the separation of mixtures containing MTBE and other ethers from non-polar solvents provides insights into the application of tert-butyl derivatives in analytical and material science. The development of novel techniques for the efficient separation of these mixtures is critical for both environmental remediation and industrial processes, indicating the diverse applications of tert-butyl derivatives beyond their traditional roles (Marsh et al., 1999).
作用機序
Target of Action
It is known that tertiary butyl esters find large applications in synthetic organic chemistry .
Mode of Action
The mode of action of this compound involves the introduction of the tert-butoxycarbonyl group into a variety of organic compounds . This process is facilitated by flow microreactor systems, making it more efficient, versatile, and sustainable compared to the batch .
生化学分析
Biochemical Properties
Tert-butyl (1R,2S,5S)-2-(hydroxymethyl)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-3-carboxylate plays a crucial role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. The compound’s tert-butyl ester group is known for its stability and resistance to hydrolysis, making it a valuable moiety in biochemical studies . The hydroxymethyl group can participate in hydrogen bonding and other interactions, enhancing the compound’s affinity for specific enzymes and proteins. This compound has been shown to interact with enzymes involved in ester hydrolysis and oxidation-reduction reactions, such as esterases and oxidoreductases . These interactions are primarily driven by the compound’s structural features, which allow it to fit into the active sites of these enzymes and modulate their activity.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been observed to affect the activity of signaling molecules such as kinases and phosphatases, leading to alterations in downstream signaling cascades. Additionally, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcription of specific genes. These effects on cellular processes highlight the compound’s potential as a tool for studying cell biology and developing therapeutic agents.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. The compound exerts its effects by binding to specific biomolecules, including enzymes and receptors . For example, the tert-butyl ester group can form hydrophobic interactions with the active sites of enzymes, while the hydroxymethyl group can participate in hydrogen bonding with amino acid residues. These interactions can lead to enzyme inhibition or activation, depending on the specific enzyme and the nature of the interaction. Additionally, the compound can influence gene expression by binding to transcription factors and other regulatory proteins, thereby modulating their activity and altering the transcription of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation . The compound’s stability is influenced by its chemical structure, with the tert-butyl ester group providing resistance to hydrolysis and degradation. Over extended periods, the compound may undergo degradation, leading to changes in its biochemical properties and effects on cellular function. Long-term studies in vitro and in vivo have shown that the compound can have sustained effects on cellular processes, but these effects may diminish over time as the compound degrades.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . At low doses, the compound can modulate enzyme activity and cellular processes without causing significant toxicity. At higher doses, the compound may exhibit toxic or adverse effects, such as enzyme inhibition, disruption of cellular metabolism, and oxidative stress. These threshold effects highlight the importance of careful dosage optimization in experimental studies and potential therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism . The compound can undergo ester hydrolysis, oxidation-reduction reactions, and other metabolic transformations, leading to the formation of various metabolites. These metabolic pathways can influence the compound’s bioavailability, activity, and potential therapeutic effects. Additionally, the compound’s interactions with metabolic enzymes can affect metabolic flux and the levels of specific metabolites, further modulating its biochemical properties and effects.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biochemical activity . The compound can be transported across cell membranes by specific transporters and binding proteins, which facilitate its uptake and distribution. Once inside the cell, the compound can localize to specific cellular compartments, such as the cytoplasm, nucleus, or mitochondria, depending on its interactions with cellular components. These transport and distribution mechanisms are essential for the compound’s ability to modulate cellular processes and exert its biochemical effects.
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function . The compound can be directed to specific subcellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, by targeting signals or post-translational modifications. These localization mechanisms ensure that the compound interacts with the appropriate biomolecules and exerts its effects in the correct cellular context. For example, localization to the nucleus may facilitate interactions with transcription factors and other regulatory proteins, while localization to the mitochondria may influence cellular metabolism and energy production.
特性
IUPAC Name |
tert-butyl (1R,2S,5S)-2-(hydroxymethyl)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO3/c1-12(2,3)17-11(16)14-6-8-10(9(14)7-15)13(8,4)5/h8-10,15H,6-7H2,1-5H3/t8-,9+,10-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVEJENBJVXZISA-AEJSXWLSSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2C1C(N(C2)C(=O)OC(C)(C)C)CO)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1([C@@H]2[C@H]1[C@H](N(C2)C(=O)OC(C)(C)C)CO)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


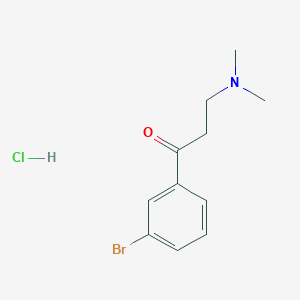
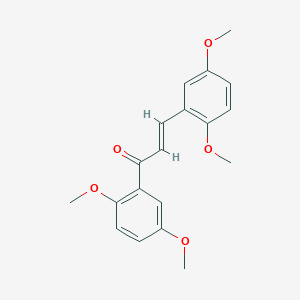

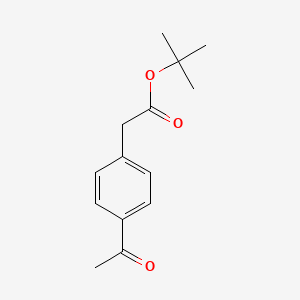
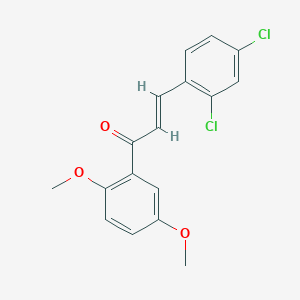
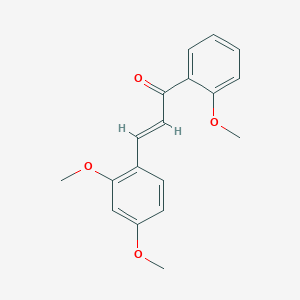

![4-amino-N-[2-(1H-indol-3-yl)ethyl]butanamide](/img/structure/B3116761.png)
